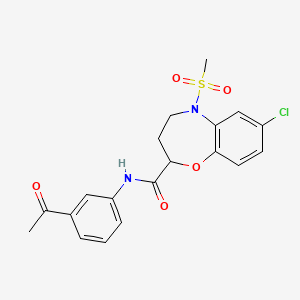![molecular formula C19H22N6O2 B11235485 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B11235485.png)
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both indazole and pyrazole moieties, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . Additionally, it may interact with receptors and proteins involved in inflammatory and immune responses, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A simpler compound with similar biological activities, used as a building block in the synthesis of more complex molecules.
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse pharmacological properties.
Uniqueness
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is unique due to its combination of indazole and pyrazole moieties, which confer a wide range of biological activities. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C19H22N6O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-11-15(12(2)24(3)23-11)9-20-19(27)13-8-17(26)25(10-13)18-14-6-4-5-7-16(14)21-22-18/h4-7,13H,8-10H2,1-3H3,(H,20,27)(H,21,22) |
Clé InChI |
INHYIDYAYLIIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11235405.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B11235407.png)
![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide](/img/structure/B11235410.png)
![Methyl 3-(5-formyl-2-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11235411.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235412.png)
![N-(4-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11235420.png)
![Methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11235422.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)butanamide](/img/structure/B11235423.png)

![2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11235435.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11235450.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11235454.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclohexanamine](/img/structure/B11235472.png)
